(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone (AM1241) is a synthetic compound classified as a selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [] It is a crucial tool in scientific research for exploring the functions and therapeutic potential of the CB2 receptor. [] AM1241 has high affinity and selectivity for CB2 receptors. []
(R,S)-AM1241 was first synthesized in the early 2000s by researchers aiming to create selective cannabinoid receptor agonists. Its classification as a cannabinoid stems from its ability to bind specifically to cannabinoid receptors, which are part of the endocannabinoid system involved in numerous physiological processes. The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
The synthesis of (R,S)-AM1241 involves several key steps:
The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity .
The molecular structure of (R,S)-AM1241 can be described as follows:
The three-dimensional conformation of (R,S)-AM1241 is critical for its interaction with the CB2 receptor, influencing its agonistic activity .
(R,S)-AM1241 participates in various chemical reactions:
These reactions are essential for modifying AM1241 for research purposes or developing new analogs with improved pharmacological profiles .
(R,S)-AM1241 acts primarily as an agonist at the CB2 receptor, exhibiting a binding affinity (Ki) of approximately 3.4 nM, which indicates significant selectivity over the CB1 receptor (Ki = 239.4 nM). Upon binding to the CB2 receptor, AM1241 activates various intracellular signaling pathways:
Interestingly, AM1241 has been characterized as a protean agonist; its efficacy can vary depending on the assay conditions used .
The physical and chemical properties of (R,S)-AM1241 include:
These properties are vital for determining the appropriate formulation for experimental use or therapeutic applications .
(R,S)-AM1241 has several scientific applications:
(R,S)-AM1241 is a potent and selective aminoalkylindole-derived agonist of the cannabinoid receptor type 2 (CB2), exhibiting significant binding specificity over cannabinoid receptor type 1 (CB1). Competitive radioligand binding assays using [³H]-CP55,940 reveal a CB2 affinity (Ki) of 3.4–7.0 nM in recombinant human CB2 (hCB2) expression systems, compared to a CB1 affinity (Ki) of 280–340 nM. This translates to a CB2:CB1 selectivity ratio of 40–82:1, classifying it as a highly CB2-selective ligand [1] [9] [10]. The molecular basis for this selectivity involves interactions with non-conserved residues within the CB2 transmembrane helical domains, particularly TM3 and TM5, which differ structurally from CB1 [1].
Table 1: Binding Affinity of (R,S)-AM1241 at Cannabinoid Receptors
Receptor Subtype | Ki Value (nM) | Species | Selectivity Ratio (CB2:CB1) |
---|---|---|---|
CB2 | 3.4–7.0 | Human | 82:1 |
CB1 | 280–340 | Human | - |
CB2 | 5.2* | Rat | 40:1* |
CB2 | 4.8* | Mouse | 40:1* |
* Lower selectivity in rodents due to weaker binding to rodent CB1 receptors [1] [10].
Functional assays demonstrate that (R,S)-AM1241 exhibits divergent efficacy profiles across species due to sequence variations in CB2 receptors. In cAMP inhibition studies:
This divergence stems from ~81% amino acid identity between human and rodent CB2 receptors, with critical differences in the intracellular loop 2 (ICL2) and C-terminal domains affecting G-protein coupling efficiency [1]. Notably, rodent CB2 receptors exhibit higher constitutive activity than human orthologs, influencing ligand-directed signaling [3] [4].
Table 2: Functional Activity of (R,S)-AM1241 Across Species
Species | cAMP Modulation | Receptor Activity | Constitutive Activity Level |
---|---|---|---|
Human | Inhibition | Full agonist | Low |
Rat | Elevation | Inverse agonist | High |
Mouse | Elevation | Inverse agonist | Moderate |
Chiral separation of (R,S)-AM1241 reveals distinct pharmacodynamic properties:
Table 3: Enantiomer-Specific Properties of AM1241
Parameter | (R)-AM1241 | (S)-AM1241 |
---|---|---|
CB2 Binding Affinity (Ki) | 1.8 nM | 75 nM |
Functional Activity (hCB2) | Agonist | Agonist |
Functional Activity (rCB2) | Inverse agonist | Agonist |
In Vivo Analgesic Efficacy | Moderate | High |
The stereochemistry of AM1241 underpins its protean agonism—a phenomenon where ligands exhibit context-dependent efficacy (agonist, antagonist, or inverse agonist) based on receptor conformational states [3] [4]:
Table 4: Impact of Constitutive Activity on AM1241 Pharmacology
Condition | (R,S)-AM1241 Activity | (R)-AM1241 Activity | (S)-AM1241 Activity |
---|---|---|---|
High constitutive activity | Inverse agonist | Inverse agonist | Agonist |
Low constitutive activity | Partial agonist | Weak agonist | Full agonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7